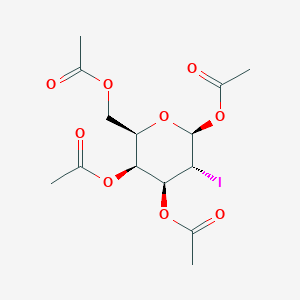
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE
Overview
Description
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is a synthetic carbohydrate derivative. It is a fully acetylated form of D-galactopyranose, where the hydroxyl groups are replaced by acetyl groups, and an iodine atom is introduced at the 2-position. This compound is primarily used as a building block in carbohydrate chemistry and has applications in various scientific research fields.
Preparation Methods
The synthesis of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Acetylation: D-galactose is acetylated using acetic anhydride in the presence of a catalyst to form 1,3,4,6-tetra-O-acetyl-D-galactopyranose.
Chemical Reactions Analysis
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar
Scientific Research Applications
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is used in various scientific research applications, including:
Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biological Studies: It is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Medicinal Chemistry: The compound is utilized in the synthesis of glycosylated molecules with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE involves its role as a synthetic intermediate. The acetyl groups protect the hydroxyl groups during chemical reactions, and the iodine atom can be selectively substituted or reduced to introduce various functional groups. This allows for the precise modification of carbohydrate structures, which is essential in the synthesis of biologically active molecules .
Comparison with Similar Compounds
1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE can be compared with other similar compounds, such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: This compound has an amino group instead of an iodine atom and is used in the synthesis of glycosylamines.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose: This compound has an azido group at the 2-position and is used in click chemistry reactions.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose: This compound has a phthalimido group at the 2-position and is used in the synthesis of glycosyl donors .
Each of these compounds has unique functional groups that make them suitable for specific applications in carbohydrate chemistry and related fields.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRSYVDKIOQHJ-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















